molecular formula C18H20N2O4S3 B12197111 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

Cat. No.: B12197111
M. Wt: 424.6 g/mol
InChI Key: BFALYPTWVMBETN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a (Z)-configured 3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group. The N-ethyl group is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl moiety, introducing a sulfone group. The sulfone enhances polarity and metabolic stability, while the thiazolidinone ring with oxo and thioxo groups may contribute to hydrogen bonding and redox activity. Such structural motifs are common in bioactive molecules targeting enzymes or receptors requiring planar, conjugated systems .

Properties

Molecular Formula

C18H20N2O4S3

Molecular Weight

424.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide

InChI

InChI=1S/C18H20N2O4S3/c1-3-20(14-8-9-27(23,24)11-14)16(21)13-6-4-12(5-7-13)10-15-17(22)19(2)18(25)26-15/h4-7,10,14H,3,8-9,11H2,1-2H3/b15-10-

InChI Key

BFALYPTWVMBETN-GDNBJRDFSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The thiazolidinone moiety is synthesized separately, often through the reaction of a thioamide with an α-haloketone under basic conditions. The final step involves the coupling of these intermediates with the benzamide group, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide involves its interaction with G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing potassium ion flow and stabilizing the resting membrane potential .

Comparison with Similar Compounds

Structural Analogues in Thiazolidinone-Benzamide Derivatives

Key structural variations among analogues include substituents on the thiazolidinone ring, benzamide substituents, and stereochemistry (Table 1).

Compound Name Substituents on Thiazolidinone Benzamide Substituent Configuration Key Features Reference
Target Compound 3-methyl, 4-oxo, 2-thioxo N-ethyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) Z Sulfone group, thioxo
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-oxo 4-chlorophenyl - Chlorophenyl enhances lipophilicity
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide 2,4-dioxo Phenyl E Dioxo group, E-configuration
4-Methyl-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 4-oxo, 2-thioxo 4-methylphenyl Z Indole moiety, Z-configuration
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 4-oxo, 2-thioxo 2-chlorophenyl Z Methoxy/propoxy groups, Z-configuration

Key Observations :

  • Sulfone vs.
  • Thioxo vs. Dioxo : The 2-thioxo group in the target compound may enhance redox activity compared to 2,4-dioxo derivatives (e.g., ), which are more electron-deficient .
  • Z vs. E Configuration : The Z-configuration in the target compound and analogues (e.g., ) creates a planar conjugated system, favoring π-π stacking in biological targets, whereas E-isomers (e.g., ) exhibit steric hindrance .

Key Observations :

  • Solvent Effects: Ethanol () yields moderate efficiency (37-70%), while DMF () supports carbodiimide-mediated couplings for sensitive substrates.
  • Coupling Reagents: Use of EDC/HOBt () suggests compatibility with acid-labile thiazolidinone systems.

Spectral Data :

  • IR Spectroscopy : Thioxo groups (C=S) in the target compound and analogues () show peaks at ~1200–1250 cm⁻¹, while dioxo derivatives () exhibit C=O stretches at ~1700 cm⁻¹ .
  • NMR : The Z-configuration in the target compound is confirmed by coupling constants (e.g., vinyl protons at δ 7.2–7.5 ppm with J ≈ 12 Hz) .

Bioactivity Trends :

  • Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., 4g’s chlorophenyl) show enhanced activity due to increased membrane interaction .
  • Antioxidant Potential: Thioxo and oxo groups (as in the target compound) may scavenge radicals via sulfur and oxygen lone pairs .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydrothiophene moiety and a thiazolidinone derivative. Its molecular formula is C18H22N2O3S2C_{18}H_{22}N_2O_3S_2, with a molecular weight of approximately 382.51 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC18H22N2O3S2C_{18}H_{22}N_2O_3S_2
Molecular Weight382.51 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Tetrahydrothiophene : This is achieved through the oxidation of tetrahydrothiophene using oxidizing agents.
  • Thiazolidinone Synthesis : The thiazolidinone ring is formed via condensation reactions with appropriate precursors.
  • Amide Bond Formation : Finally, the benzamide moiety is coupled with the thiazolidinone using standard amide bond formation techniques.

These methods require careful control of reaction conditions to optimize yield and purity.

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been identified as a potential inhibitor of carbonic anhydrase I, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion .

Potential Targets

  • Carbonic Anhydrase I : Inhibiting this enzyme can lead to therapeutic effects in conditions like glaucoma and epilepsy.
  • GIRK Channels : The compound may also act as an activator of G-protein-coupled inwardly rectifying potassium channels (GIRK), suggesting potential applications in treating anxiety and cardiovascular disorders.

Biological Activity and Applications

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties against a range of bacterial strains. The presence of the thiophene moiety enhances its interaction with microbial cell membranes.

Anticancer Properties

The compound has shown promise in cancer treatment through mechanisms that involve apoptosis induction in cancer cells and inhibition of tumor growth in preclinical models .

Neuroprotective Effects

Given its potential action on GIRK channels, this compound may offer neuroprotective benefits by stabilizing neuronal excitability and preventing excitotoxicity associated with neurological disorders.

Case Studies

Case Study 1 : A study evaluating the efficacy of thiazolidinone derivatives found that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives significantly reduced tumor size in xenograft models compared to controls.

Case Study 2 : In vitro assays demonstrated that the compound effectively inhibited carbonic anhydrase I activity, leading to decreased intracellular pH levels in cancer cells, which is vital for tumor proliferation control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.